![molecular formula C22H17ClF3N3O5 B2959299 Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-52-0](/img/structure/B2959299.png)
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H17ClF3N3O5 and its molecular weight is 495.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Regioselective Synthesis : A study demonstrated the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and improved yields (Machado et al., 2011). This methodology could potentially be adapted for the synthesis of compounds with similar structural features.
Crystal and Molecular Structure Analysis : Another study focused on the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing detailed insights into its crystal and molecular structure through X-ray diffraction studies (Achutha et al., 2017). Understanding the crystal structure of similar compounds can aid in the design of new materials with desired properties.
Potential Applications
Antimicrobial Agents : Research into new quinazolines with potential antimicrobial properties highlighted the synthesis of derivatives with promising antibacterial and antifungal activities (Desai et al., 2007). Such studies indicate the potential for developing novel antimicrobial agents from structurally similar compounds.
Anticancer, Antitubercular, and Antimicrobial Activity : The synthesis of 6-carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones and their derivatives demonstrated significant anticancer, antitubercular, and antimicrobial activity, suggesting the therapeutic potential of these compounds (Popat et al., 2003).
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-4-3-8-15(16)23)34-12-18(30)27-14-7-5-6-13(10-14)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSCXWMBAYSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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